molecular formula C22H25N3S B4690185 N-[(1-PHENYLCYCLOPENTYL)METHYL]-N-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE

N-[(1-PHENYLCYCLOPENTYL)METHYL]-N-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE

Cat. No.: B4690185
M. Wt: 363.5 g/mol
InChI Key: XDWRPNDRBAEYRQ-UHFFFAOYSA-N
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Description

N-[(1-PHENYLCYCLOPENTYL)METHYL]-N-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE is a complex organic compound with a unique structure that combines a phenylcyclopentyl group with a tetrahydrobenzothienopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-PHENYLCYCLOPENTYL)METHYL]-N-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the phenylcyclopentyl group: This can be achieved through a Friedel-Crafts alkylation reaction, where cyclopentylmethyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Synthesis of the tetrahydrobenzothienopyrimidine core: This involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Coupling of the two moieties: The final step involves the coupling of the phenylcyclopentyl group with the tetrahydrobenzothienopyrimidine core using a suitable amine coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1-PHENYLCYCLOPENTYL)METHYL]-N-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Alkylated amines.

Scientific Research Applications

N-[(1-PHENYLCYCLOPENTYL)METHYL]-N-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(1-PHENYLCYCLOPENTYL)METHYL]-N-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to downstream effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Phenylcyclohexyl)methyl]-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine
  • N-[(1-Phenylcyclopropyl)methyl]-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine

Uniqueness

N-[(1-PHENYLCYCLOPENTYL)METHYL]-N-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Its combination of a phenylcyclopentyl group with a tetrahydrobenzothienopyrimidine core sets it apart from other similar compounds, potentially offering unique advantages in terms of binding affinity, selectivity, and pharmacokinetic properties.

Properties

IUPAC Name

N-[(1-phenylcyclopentyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3S/c1-2-8-16(9-3-1)22(12-6-7-13-22)14-23-20-19-17-10-4-5-11-18(17)26-21(19)25-15-24-20/h1-3,8-9,15H,4-7,10-14H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWRPNDRBAEYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC4(CCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-PHENYLCYCLOPENTYL)METHYL]-N-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE
Reactant of Route 2
N-[(1-PHENYLCYCLOPENTYL)METHYL]-N-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE
Reactant of Route 3
Reactant of Route 3
N-[(1-PHENYLCYCLOPENTYL)METHYL]-N-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE
Reactant of Route 4
N-[(1-PHENYLCYCLOPENTYL)METHYL]-N-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE
Reactant of Route 5
N-[(1-PHENYLCYCLOPENTYL)METHYL]-N-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE
Reactant of Route 6
Reactant of Route 6
N-[(1-PHENYLCYCLOPENTYL)METHYL]-N-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE

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